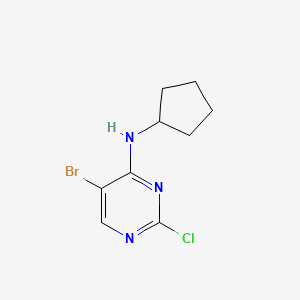

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN3/c10-7-5-12-9(11)14-8(7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVUXBABVYOIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658034 | |

| Record name | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733039-20-8 | |

| Record name | 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733039-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Kinase Inhibitors

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a crucial chemical intermediate, primarily recognized for its role in the synthesis of highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors.[1] These inhibitors, such as the blockbuster drug Palbociclib, represent a significant advancement in the treatment of certain types of cancer, particularly hormone receptor-positive breast cancer.[1] The precise architecture of this molecule, featuring a pyrimidine core with strategically placed bromo, chloro, and cyclopentylamino substituents, provides a versatile scaffold for the construction of complex, biologically active compounds. Understanding its synthesis is therefore of paramount importance for researchers in medicinal chemistry and process development.

This guide provides an in-depth examination of the prevalent and most efficient synthetic pathway to this compound, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the rationale behind the chosen synthetic strategy, the intricacies of the reaction mechanism, a detailed experimental protocol, and the critical parameters that ensure a successful and high-yielding outcome.

The Synthetic Blueprint: A Two-Stage Approach

The most common and industrially scalable synthesis of this compound is a two-stage process. It begins with the preparation of the key precursor, 5-Bromo-2,4-dichloropyrimidine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with cyclopentylamine.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

The journey begins with the conversion of 5-bromouracil to 5-Bromo-2,4-dichloropyrimidine. This transformation is a classic chlorination reaction of a pyrimidine derivative.

Reaction: 5-Bromouracil → 5-Bromo-2,4-dichloropyrimidine

Reagents & Rationale:

-

Phosphorus oxychloride (POCl₃): This is the most commonly employed chlorinating agent for this type of transformation. It effectively replaces the hydroxyl groups of the tautomeric form of 5-bromouracil with chlorine atoms.

-

Phosphorus pentachloride (PCl₅): An alternative chlorinating agent that can also be used, sometimes in conjunction with POCl₃, to drive the reaction to completion.

The reaction is typically performed at reflux to ensure the complete conversion of the starting material. An excess of POCl₃ is often used, which also serves as the solvent.

Stage 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This is the pivotal step where the cyclopentylamino group is introduced. The reaction between 5-Bromo-2,4-dichloropyrimidine and cyclopentylamine is a nucleophilic aromatic substitution.

Reaction: 5-Bromo-2,4-dichloropyrimidine + Cyclopentylamine → this compound

The Principle of Regioselectivity: Why C4 is Favored over C2

A critical aspect of this synthesis is the regioselective displacement of the chlorine atom at the C4 position over the C2 position. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The reactivity of the chloro substituents follows the general order C4 > C2.[2]

This selectivity can be explained by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at the C4 position allows for the negative charge to be delocalized over both nitrogen atoms of the pyrimidine ring, leading to a more stable intermediate compared to the one formed from attack at the C2 position. Frontier molecular orbital (FMO) theory also supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack.[3] The presence of the electron-withdrawing bromo group at C5 further enhances the reactivity at the adjacent C4 position.[4]

Sources

- 1. This compound | 733039-20-8 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a key intermediate in the synthesis of targeted therapies such as Palbociclib. A thorough understanding of these properties is paramount for efficient drug development, influencing everything from reaction kinetics and purification strategies to formulation design and bioavailability. This document consolidates available data and outlines standardized methodologies for the determination of key parameters, offering a foundational resource for researchers in medicinal chemistry and pharmaceutical development.

Introduction: The Pivotal Role of Physicochemical Characterization

This compound is a substituted pyrimidine that serves as a critical building block in the synthesis of various pharmaceutical agents.[1][2] Its molecular architecture, featuring a halogenated pyrimidine core and a cyclopentylamine substituent, presents a unique combination of properties that are essential to understand for its effective application. In the rigorous landscape of drug discovery and development, a comprehensive physicochemical profile is not merely a data-gathering exercise; it is a critical component of risk mitigation and a roadmap for rational drug design. Properties such as melting point, solubility, and stability directly impact process development, formulation, and ultimately, the safety and efficacy of the final drug product. This guide aims to provide an in-depth analysis of these properties, grounded in established scientific principles and regulatory expectations.

Chemical Identity and Core Properties

A foundational understanding of the molecule is the first step in its comprehensive characterization.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Molecular Formula | C₉H₁₁BrClN₃ | [1][3] |

| Molecular Weight | 276.56 g/mol | [1][3] |

| CAS Number | 733039-20-8 | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

Chemical Structure:

Caption: 2D Structure of this compound.

Thermal Properties: Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the energy of its crystal lattice. A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.[4]

While a specific experimentally determined melting point for this compound is not consistently reported across publicly available sources, its determination is a straightforward and essential characterization step.

Recommended Protocol: Capillary Melting Point Determination

This method is a standard and widely accepted technique for accurate melting point measurement.[5]

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar and pestle.[6]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating Profile:

-

For an unknown sample, a rapid heating rate (e.g., 10-20 °C/minute) can be used to determine an approximate melting range.[7]

-

For a more precise measurement, a second, fresh sample should be heated rapidly to about 20 °C below the approximate melting point. The heating rate should then be reduced to 1-2 °C/minute to allow for thermal equilibrium between the sample and the heating block.[4][7]

-

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

Caption: Workflow for accurate melting point determination.

Solubility Profile: A Critical Parameter for Bioavailability

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its bioavailability and formulation feasibility. This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[1] However, for drug development purposes, its aqueous solubility across a physiologically relevant pH range is of paramount importance.

Recommended Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies like the World Health Organization (WHO) and the FDA.[8][9][10]

-

Media Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8.[10]

-

Sample Addition: Add an excess of the solid compound to flasks containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Agitate the flasks at a constant temperature, typically 37 ± 1 °C, for a sufficient duration to reach equilibrium.[8] The time to reach equilibrium should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved compound remains constant.[8]

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved solid during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution at each pH.

Caption: Standard workflow for aqueous solubility determination.

Chemical Stability: Ensuring Integrity and Safety

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[11] These studies are a core requirement of regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[12][13][14][15]

Recommended Protocol: Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the compound with 0.1 N NaOH at room temperature or a slightly elevated temperature. Studies have shown that some pyrimidine derivatives can undergo degradation in hot alkali.[16]

-

Oxidation: Expose the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[15]

-

-

Time Points: Sample the stressed solutions at appropriate time intervals. The goal is to achieve a target degradation of 5-20%.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from all degradation products. Mass spectrometry (MS) should be used to help identify the structure of the degradation products.

Caption: Logical flow of forced degradation studies.

Spectroscopic and Chromatographic Data

Available spectroscopic data provide confirmation of the chemical structure of this compound.

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.23 (s, 1H), 7.37 (d, J = 7.3 Hz, 1H), 4.31 (m, 1H), 1.92 (m, 2H), 1.71 (m, 2H), 1.53-1.59 (m, 4H) ppm.[2]

-

LCMS-ESI (POS), m/z [M+H]⁺: Measured value 276.0, Calculated value 275.9.[2]

These data are consistent with the assigned structure and can be used as a reference for identity confirmation. A purity of ≥98% is commonly reported by commercial suppliers.[1]

Conclusion

The physicochemical properties of this compound are fundamental to its successful application in pharmaceutical synthesis and development. This guide has consolidated the available information and, importantly, provided standardized, field-proven protocols for the determination of critical missing parameters such as melting point, aqueous solubility, and chemical stability. By adhering to these methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data. This, in turn, will facilitate informed decision-making, streamline process development, and ultimately contribute to the accelerated advancement of new therapeutic agents.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

ICH. Quality Guidelines. [Link]

-

KK Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

-

University of Alberta. Melting point determination. [Link]

-

Experiment 1 - Melting Points. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Canadian Science Publishing. DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. Solubility guidelines for candidate drugs (µg/mL). The bars show the.... [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

FDA. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

-

NIH. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. [Link]

-

Chemsrc. This compound. [Link]

-

PubChem. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. [Link]

-

Pharmaffiliates. 733039-20-8| Chemical Name : this compound. [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

Sources

- 1. This compound | 733039-20-8 | Benchchem [benchchem.com]

- 2. This compound | 733039-20-8 [chemicalbook.com]

- 3. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. who.int [who.int]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. fda.gov [fda.gov]

- 11. biomedres.us [biomedres.us]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH Official web site : ICH [ich.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action and Investigational Strategy for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Disclaimer: The following document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. The compound this compound is a research chemical with limited publicly available data on its specific biological activity. This guide, therefore, presents a hypothesized mechanism of action based on structural analogy to known pharmacophores and outlines a comprehensive investigational strategy to elucidate its true mechanism.

Introduction

This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines, which are fundamental components of nucleic acids. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, most notably as kinase inhibitors in oncology. The specific substitutions on the pyrimidine ring—a bromine atom at position 5, a chlorine atom at position 2, and a cyclopentylamino group at position 4—confer distinct physicochemical properties that are likely to dictate its biological target and mechanism of action.

Given the prevalence of the 2,4-disubstituted pyrimidine core in kinase inhibitors, this guide will proceed under the primary hypothesis that this compound functions as an inhibitor of one or more protein kinases. This document will detail the rationale for this hypothesis, propose a putative mechanism of action, and provide a comprehensive, step-by-step experimental workflow to validate this hypothesis and fully characterize the compound's biological activity.

Part 1: Hypothesized Mechanism of Action - A Kinase Inhibitor Profile

The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif for many protein kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition. The substituents at the 2 and 4 positions then project into the ATP-binding pocket, where they can form additional interactions that determine the inhibitor's potency and selectivity.

Based on this, we can hypothesize the following mechanism of action for this compound:

-

Target Class: Protein Kinases

-

Mode of Action: ATP-competitive inhibition

-

Binding Interactions:

-

The N1 and N3 atoms of the pyrimidine ring are predicted to form hydrogen bonds with the kinase hinge region.

-

The N-cyclopentyl group at the C4 position is likely to occupy the hydrophobic region of the ATP-binding pocket, potentially conferring selectivity for specific kinases.

-

The chlorine atom at the C2 position can modulate the electronic properties of the pyrimidine ring and may also form halogen bonds with the target protein.

-

The bromine atom at the C5 position is a bulky, hydrophobic group that can further enhance binding affinity and selectivity by occupying a hydrophobic pocket adjacent to the hinge region.

-

This hypothesized mechanism is illustrated in the following logical diagram:

Caption: Hypothesized mechanism of this compound as a kinase inhibitor.

Part 2: A Comprehensive Investigational Workflow

To validate the hypothesized mechanism of action and fully characterize the biological activity of this compound, a systematic, multi-step experimental approach is required. The following workflow is designed to be a self-validating system, where the results of each step inform the design of the next.

The overall investigational workflow is depicted below:

Caption: A three-phase investigational workflow for characterizing a novel compound.

Phase 1: Target Identification & Initial Characterization

1.1 Kinome-wide Profiling

-

Objective: To identify the primary kinase targets of this compound.

-

Methodology:

-

Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).

-

Screen the compound at a concentration of 1 µM against a panel of at least 400 human kinases.

-

Analyze the results to identify kinases with significant inhibition (e.g., >90% inhibition).

-

-

Rationale: This unbiased approach provides a broad overview of the compound's selectivity profile and helps to identify on-target and potential off-target activities early in the drug discovery process.

1.2 Cell-Based Phenotypic Screening

-

Objective: To assess the compound's effect on cell viability and proliferation in a panel of cancer cell lines.

-

Methodology:

-

Select a diverse panel of cancer cell lines representing different tumor types and genetic backgrounds.

-

Treat the cells with a dose-response of the compound (e.g., from 1 nM to 10 µM) for 72 hours.

-

Measure cell viability using a standard assay such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific).

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

-

Rationale: This provides an initial assessment of the compound's anti-proliferative activity and can help to identify cancer types that are particularly sensitive to its effects.

1.3 In Vitro ADME/Tox Profiling

-

Objective: To evaluate the compound's drug-like properties.

-

Methodology:

-

Assess metabolic stability in human liver microsomes.

-

Determine aqueous solubility.

-

Evaluate plasma protein binding.

-

Assess potential for CYP450 inhibition.

-

Conduct an Ames test for mutagenicity.

-

-

Rationale: Early assessment of ADME/Tox properties is crucial for identifying potential liabilities that could hinder further development.

| Parameter | Assay | Desired Outcome |

| Metabolic Stability | Human Liver Microsome Assay | t1/2 > 30 min |

| Aqueous Solubility | Kinetic Solubility Assay | > 50 µM |

| Plasma Protein Binding | Rapid Equilibrium Dialysis | < 99% bound |

| CYP450 Inhibition | Fluorometric CYP450 Assay | IC50 > 10 µM for major isoforms |

| Mutagenicity | Ames Test | Negative |

Phase 2: Target Validation & Mechanistic Studies

2.1 In Vitro IC50 Determination

-

Objective: To determine the potency of the compound against the top kinase hits identified in the kinome-wide screen.

-

Methodology:

-

Perform in vitro kinase assays using recombinant purified kinase enzymes.

-

Use a suitable assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Generate a 10-point dose-response curve to determine the IC50 value.

-

-

Rationale: This provides a quantitative measure of the compound's potency against its putative targets.

2.2 Cellular Target Engagement Assays

-

Objective: To confirm that the compound engages its target kinase(s) in a cellular context.

-

Methodology:

-

Utilize a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay (Promega).

-

Treat intact cells with the compound and measure the stabilization of the target protein (CETSA) or the displacement of a tracer (NanoBRET™).

-

Generate a dose-response curve to determine the cellular EC50.

-

-

Rationale: This is a critical step to bridge the gap between in vitro potency and cellular activity, confirming that the compound can reach its target in a complex cellular environment.

2.3 Mechanism of Inhibition Studies

-

Objective: To determine if the compound is an ATP-competitive inhibitor.

-

Methodology:

-

Perform in vitro kinase assays with varying concentrations of both the compound and ATP.

-

Generate a Lineweaver-Burk plot or a Michaelis-Menten plot.

-

Analyze the data to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

-

Rationale: This directly tests the primary hypothesis about the compound's mechanism of action.

Phase 3: In Vivo Proof of Concept

3.1 Pharmacokinetic (PK) Studies

-

Objective: To evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties in a relevant animal model (e.g., mouse or rat).

-

Methodology:

-

Administer the compound via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of the compound using LC-MS/MS.

-

Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

-

-

Rationale: Understanding the PK profile is essential for designing effective in vivo efficacy studies.

3.2 In Vivo Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of the compound in a relevant animal model of cancer.

-

Methodology:

-

Select a suitable xenograft or patient-derived xenograft (PDX) model based on the in vitro sensitivity data and the identified kinase target.

-

Treat tumor-bearing animals with the compound at a well-tolerated dose and schedule.

-

Monitor tumor growth over time and compare it to a vehicle-treated control group.

-

-

Rationale: This provides the ultimate proof of concept for the compound's therapeutic potential.

3.3 Pharmacodynamic (PD) Biomarker Analysis

-

Objective: To demonstrate that the compound inhibits its target in vivo and modulates downstream signaling pathways.

-

Methodology:

-

Collect tumor and surrogate tissue samples from the in vivo efficacy study.

-

Analyze the phosphorylation status of the target kinase and its key downstream substrates using techniques such as Western blotting, immunohistochemistry (IHC), or mass spectrometry-based phosphoproteomics.

-

-

Rationale: This provides a mechanistic link between target engagement and the observed anti-tumor efficacy.

Conclusion

While the specific mechanism of action of this compound is not yet elucidated in the public domain, its chemical structure is highly suggestive of a role as a protein kinase inhibitor. The comprehensive investigational workflow detailed in this guide provides a robust and scientifically rigorous framework for testing this hypothesis and fully characterizing the compound's biological activity. By systematically progressing through target identification, validation, and in vivo proof-of-concept studies, researchers can efficiently and effectively determine the therapeutic potential of this and other novel chemical entities.

References

-

Title: Pyrimidine as a privileged scaffold in medicinal chemistry. Source: RSC Medicinal Chemistry URL: [Link]

-

Title: The role of pyrimidine and its derivatives in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]

-

Title: A Comprehensive Review on the Hinges Binding Motifs of Kinase Inhibitors. Source: Molecules URL: [Link]

biological activity of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine derivatives

An In-depth Technical Guide to the Biological Activity of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate, and its derivatives. We will explore its synthesis, delve into its primary mechanism of action as a potent modulator of cell cycle machinery, and provide validated experimental protocols for its biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleobases like cytosine, thymine, and uracil, which form the building blocks of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4]

Within this versatile class of compounds, this compound has emerged as a particularly valuable intermediate.[5][6] Its unique substitution pattern, featuring bromine and chlorine atoms, provides reactive handles for further chemical modifications, making it an ideal starting point for synthesizing libraries of novel compounds.[7] Notably, this scaffold is a key precursor in the synthesis of potent inhibitors targeting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and established targets in cancer therapy.[6][8]

Synthesis of the Core Intermediate: this compound

The strategic synthesis of the core intermediate is the first critical step in the development of its derivatives. The most common and efficient method involves a nucleophilic aromatic substitution reaction.

Synthetic Protocol

The synthesis is typically achieved by reacting 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.[5][6][9] The greater reactivity of the chlorine atom at the C4 position compared to the C2 position allows for a selective mono-substitution.

Objective: To synthesize this compound with high yield and purity.

Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

Cyclopentylamine

-

1,4-Dioxane (or Ethyl Acetate)

-

N,N-Diisopropylethylamine (DIPEA, optional base)

-

Ethyl acetate (for extraction)

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Step-by-Step Procedure:

-

Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in dioxane in a round-bottom flask at room temperature.[5][9]

-

Add cyclopentylamine (1.2 eq) to the solution.[5][9] Some protocols may include a non-nucleophilic base like DIPEA to scavenge the HCl byproduct.[6]

-

Stir the reaction mixture continuously at room temperature for approximately 6 hours.[5][9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.[5][9]

-

Wash the organic layer sequentially with a saturated brine solution.[5][9]

-

Dry the organic layer over anhydrous magnesium sulfate.[5][9]

-

Filter the mixture and remove the solvent under reduced pressure to yield the product, typically as a light yellow solid.[5][9] The product is often of sufficient purity to be used in subsequent steps without further purification.[5][9]

Synthesis Workflow Diagram

Caption: Synthesis of the core intermediate.

Primary Biological Activity: Potent Inhibition of Cyclin-Dependent Kinases (CDK)

The principal therapeutic relevance of this compound derivatives lies in their potent anticancer activity, which is primarily achieved through the inhibition of cyclin-dependent kinases, particularly CDK4 and CDK6.[6]

Mechanism of Action: Cell Cycle Arrest

CDK4 and CDK6 are key enzymes that control the cell cycle's progression from the G1 (growth) phase to the S (synthesis) phase.[6] In many cancers, this regulatory pathway is hyperactivated, leading to uncontrolled cell proliferation.

-

Normal Cell Cycle Progression: In the G1 phase, CDK4 and CDK6 form complexes with Cyclin D. This complex phosphorylates the Retinoblastoma protein (pRb).

-

Role of pRb: Phosphorylated pRb releases the E2F transcription factor, which then activates the transcription of genes required for DNA replication, allowing the cell to enter the S phase.

-

Inhibition by Derivatives: Derivatives of this compound act as ATP-competitive inhibitors of the CDK4/6 kinase. By binding to the ATP pocket of the enzyme, they prevent the phosphorylation of pRb.

-

Therapeutic Outcome: This action maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F. The cell is consequently arrested in the G1 phase, preventing DNA replication and suppressing cell division.[6]

CDK4/6 Signaling Pathway Diagram

Caption: Inhibition of the CDK4/6 pathway.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[10] For the this compound scaffold, the C2, C4, and C5 positions are critical for optimizing kinase inhibitory activity and pharmacokinetic properties.

-

C4 Position: The N-cyclopentyl group plays a role in anchoring the molecule within the kinase binding pocket. Modifications here can influence potency and selectivity.

-

C2 Position: The chlorine atom at C2 is a key site for further derivatization. It is often displaced by various amine-containing groups to introduce vectors that can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of potent kinase inhibitors.

-

C5 Position: The bromo group at C5 is another valuable reactive site. It can be used in cross-coupling reactions, such as the Sonogashira coupling, to introduce larger, more complex substituents that can explore deeper regions of the binding pocket, enhancing potency and selectivity.[6]

Illustrative Data on SAR

The following table presents representative data for a hypothetical series of derivatives to illustrate how structural modifications can impact biological activity.

| Compound ID | C2-Substituent | C5-Substituent | CDK4 IC₅₀ (nM) | Antiproliferative GI₅₀ (MCF-7 cells, nM) |

| Core | -Cl | -Br | >10,000 | >10,000 |

| Deriv-A | 2-aminopyridine | -Br | 150 | 450 |

| Deriv-B | -Cl | 4-ethynyl-toluene | 850 | 2,100 |

| Deriv-C | 2-aminopyridine | 4-ethynyl-toluene | 10 | 50 |

Note: Data are for illustrative purposes to demonstrate SAR principles.

Experimental Protocols for Biological Evaluation

To validate the biological activity of newly synthesized derivatives, a series of standardized biochemical and cell-based assays are employed.

Protocol 1: CDK4/Cyclin D1 Kinase Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit the enzymatic activity of the CDK4/Cyclin D1 complex.

Principle: This protocol utilizes an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the calculation of the IC₅₀ value.

Step-by-Step Procedure:

-

Reagent Preparation: Prepare kinase reaction buffer, CDK4/Cyclin D1 enzyme, pRb substrate, and ATP solution. Serially dilute the test compound in DMSO and then in the reaction buffer.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of the enzyme/substrate mixture.

-

Initiation: Add 5 µL of ATP solution to initiate the reaction. Incubate at room temperature for 60 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[1]

Protocol 2: Sulforhodamine B (SRB) Cell Proliferation Assay

Objective: To determine the antiproliferative effect (GI₅₀) of a test compound on a cancer cell line (e.g., MCF-7, a hormone receptor-positive breast cancer line).[1]

Principle: The SRB assay is a cell density-based assay where the dye, sulforhodamine B, stoichiometrically binds to cellular proteins. The amount of bound dye is directly proportional to the number of cells, providing a measure of cell mass.

Step-by-Step Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO). Incubate for 72 hours.

-

Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate at 4°C for 60 minutes.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

-

Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Signal Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Read the optical density (OD) at 510 nm on a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).[1]

SRB Assay Experimental Workflow

Caption: Workflow for the SRB antiproliferation assay.

Conclusion and Future Directions

This compound stands as a validated and highly versatile scaffold in modern medicinal chemistry. Its derivatives have demonstrated significant potential, particularly as inhibitors of CDK4/6 for cancer therapy. The well-defined structure-activity relationships and synthetic accessibility of this core make it an attractive starting point for the discovery of next-generation kinase inhibitors. Future research will likely focus on synthesizing novel derivatives with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties for better oral bioavailability, and the ability to overcome potential drug resistance mechanisms.

References

- An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Deriv

- This compound | 733039-20-8 - ChemicalBook.

- This compound | 733039-20-8 | Benchchem.

- This compound synthesis - chemicalbook.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu

- Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology.

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.

- Recent Studies on the Anticancer Activity of Pyrimidine Deriv

- 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 - PubChem.

- 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine | 1823404-28-9 | YXC40428 - Biosynth.

- This compound AldrichCPR | Sigma-Aldrich.

- High-Quality this compound.

- This compound - Vibrant Pharma Inc.

- 5-BROMO-4-CHLORO-N-CYCLOPENTYL-2-PYRIMIDINAMINE - precisionFDA.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.

- A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv

- This compound - Chongqing Chemdad Co. ,Ltd.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. This compound | 733039-20-8 [chemicalbook.com]

- 6. This compound | 733039-20-8 | Benchchem [benchchem.com]

- 7. innospk.com [innospk.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

The Strategic Core: A Technical Guide to 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine as a Kinase Inhibitor Scaffold

Abstract

The 2,4,5-substituted pyrimidine framework is a cornerstone in modern medicinal chemistry, particularly in the pursuit of selective protein kinase inhibitors. This technical guide provides an in-depth exploration of a pivotal building block: 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine . We will dissect its strategic importance, synthesis, and role as a versatile scaffold for the development of potent kinase inhibitors, with a primary focus on Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven experimental protocols.

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrimidine nucleus is a "privileged scaffold" in kinase inhibitor design, owing to its structural resemblance to the adenine core of ATP, which allows it to form key hydrogen bonding interactions in the hinge region of the kinase ATP-binding pocket.[1][2] This inherent binding capability has led to the development of numerous FDA-approved pyrimidine-based kinase inhibitors.[3]

The this compound core (Figure 1) is a highly functionalized and strategically designed intermediate. The substituents are not arbitrary; each plays a crucial role in the subsequent elaboration into a final drug candidate:

-

2-Chloro Group: A versatile synthetic handle, readily displaced by nucleophiles (e.g., anilines), allowing for the introduction of moieties that can interact with the solvent-exposed region of the kinase active site, thereby influencing potency and selectivity.

-

4-Cyclopentylamino Group: This group often occupies a hydrophobic pocket within the kinase, contributing to binding affinity. The size and shape of this aliphatic group can be critical for achieving selectivity for specific kinases.

-

5-Bromo Group: This halogen atom serves two primary purposes. It can act as a blocking group, sterically directing other substituents. More importantly, it provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse chemical functionalities that can probe deeper regions of the ATP-binding site or enhance pharmacokinetic properties.[3]

This guide will focus on the practical application of this scaffold, from its synthesis to its biological evaluation in the context of CDK4/6 inhibition, a key pathway in hormone receptor-positive (HR+) breast cancer.[4][5]

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 733039-20-8 | C₉H₁₁BrClN₃ | 276.56 g/mol |

| Table 1: Chemical and Physical Properties of the Core Scaffold.[6] |

Synthesis of the Core Scaffold

The synthesis of this compound is a well-established, high-yielding process that proceeds via a selective nucleophilic aromatic substitution. The causality behind this selective reaction is the differential reactivity of the two chlorine atoms on the starting pyrimidine ring.

Synthetic Workflow

The synthesis begins with the commercially available 5-bromo-2,4-dichloropyrimidine. The chlorine at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the electron-withdrawing effects of the adjacent nitrogen atoms and the bromine atom, which stabilize the Meisenheimer complex intermediate formed during the substitution at C4.

Caption: Synthetic workflow for the core scaffold.

Detailed Experimental Protocol

The following protocol is a robust and scalable method for the synthesis of the title compound.[7][8]

Materials and Reagents:

-

5-Bromo-2,4-dichloropyrimidine

-

Cyclopentylamine

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane.

-

Addition of Reagents: To the stirred solution, add N,N-Diisopropylethylamine (1.5 eq) followed by the dropwise addition of cyclopentylamine (1.2 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Product: The resulting residue is this compound, typically as a light yellow solid. The product is often of sufficient purity (>95%) to be used in subsequent steps without further purification.[7]

The Scaffold in Action: Structure-Activity Relationships (SAR) and Elaboration

While a comprehensive, publicly available SAR study on the this compound scaffold itself is limited, significant insights can be gleaned from its elaboration into potent kinase inhibitors, most notably the FDA-approved CDK4/6 inhibitor, Ribociclib. The synthesis of Ribociclib exemplifies the strategic utility of each substituent on the core scaffold.

Case Study: Synthesis of Ribociclib

The synthesis of Ribociclib from our core scaffold demonstrates the sequential and strategic modification of the 2-chloro and 5-bromo positions.

Caption: Elaboration of the core scaffold to Ribociclib.

This synthetic route highlights key SAR principles for CDK4/6 inhibition within this chemical series:

-

C2 Position: The 2-chloro group is displaced by a substituted aniline (specifically, a 2-aminopyridine derivative in the case of Ribociclib). This aniline moiety is crucial for interaction with the hinge region of CDK4/6. The nature of the substituents on this aniline ring is a key determinant of potency and selectivity.[4]

-

C5 Position: The 5-bromo position is utilized to build the fused pyrrolo[2,3-d]pyrimidine ring system. This extended heterocyclic system provides a larger surface area for interaction with the kinase active site and can be further functionalized, as seen with the dimethylcarbamoyl group in Ribociclib, which often enhances solubility and cell permeability.

General SAR Principles for 2,4,5-Trisubstituted Pyrimidine CDK Inhibitors

Drawing from broader studies on related pyrimidine-based CDK inhibitors, several general SAR principles can be applied:

| Position | Modification | General Effect on CDK Inhibition |

| C2 | Substituted anilines | Essential for hinge binding. Small, polar substituents on the aniline can enhance potency and selectivity. |

| C4 | Alkylamino groups (e.g., cyclopentylamino) | Occupies a hydrophobic pocket. The size and shape of the alkyl group can modulate selectivity between different CDKs. |

| C5 | Halogens (Br, Cl, F) or small alkyl groups | Can enhance potency through favorable interactions with the gatekeeper residue. A fluorine atom can improve pharmacokinetic properties. |

| C5 | Larger aromatic or heteroaromatic groups | Can be introduced via cross-coupling to probe deeper pockets, but may also lead to off-target activities if not carefully designed. |

| Table 2: General Structure-Activity Relationships for Pyrimidine-Based CDK Inhibitors. |

Biological Evaluation: A Self-Validating System

A robust biological evaluation of inhibitors derived from this scaffold is crucial. The following protocols provide a self-validating system, from direct target engagement in a biochemical assay to cellular confirmation of the mechanism of action.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the potency of a compound against the target kinase.

Principle:

The assay quantifies the amount of ADP produced by the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates target engagement.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

Materials and Reagents:

-

Recombinant active CDK4/Cyclin D1 enzyme

-

S11S peptide substrate (KAPLSPKKAK)

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Test compound dissolved in DMSO

-

384-well opaque plates

Step-by-Step Procedure:

-

Enzyme and Substrate Preparation: Thaw all reagents on ice. Prepare a working solution of CDK4/Cyclin D1 in Kinase Dilution Buffer. Prepare a substrate/ATP mix.

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the 384-well plate.

-

Reaction Initiation: Add the diluted active CDK4/Cyclin D1 to the wells containing the test compound. Initiate the kinase reaction by adding the Substrate/ATP mix.

-

Incubation: Incubate the reaction plate at 37°C for 40 minutes.

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement: Western Blot for Phospho-Rb

This assay confirms that the inhibitor engages its target in a cellular context and elicits the expected downstream effect.

Principle:

Active CDK4/6 phosphorylates the Retinoblastoma protein (pRb). Inhibition of CDK4/6 leads to a decrease in the levels of phosphorylated pRb (p-pRb). This can be detected by Western blotting using antibodies specific for p-pRb.

Experimental Protocol: Western Blot Analysis

Materials and Reagents:

-

Rb-proficient cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-pRb (Ser780), anti-total Rb, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Step-by-Step Procedure:

-

Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere. Treat the cells with varying concentrations of the test compound for 24 hours. Include a vehicle (DMSO) control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with the primary antibody against p-pRb. Subsequently, probe the same membrane with an antibody against total Rb and a loading control (e.g., β-actin).

-

Detection: Incubate the membrane with an HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-pRb to total Rb indicates cellular target engagement.

Cellular Phenotype: Cell Cycle Analysis by Flow Cytometry

This assay confirms the phenotypic consequence of CDK4/6 inhibition, which is arrest in the G1 phase of the cell cycle.

Principle:

Cells in different phases of the cell cycle (G0/G1, S, G2/M) have distinct amounts of DNA. Flow cytometry can measure the DNA content of individual cells stained with a fluorescent dye like propidium iodide (PI), allowing for the quantification of the percentage of cells in each phase.

Experimental Protocol: Propidium Iodide Staining

Materials and Reagents:

-

Rb-proficient cancer cell line (e.g., MCF-7)

-

Test compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Step-by-Step Procedure:

-

Cell Treatment: Treat MCF-7 cells with the test compound at various concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

-

Staining: Wash the fixed cells to remove the ethanol and resuspend them in PI staining solution. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases indicates a G1 cell cycle arrest.

Conclusion and Future Perspectives

This compound is a testament to strategic scaffold design in modern drug discovery. Its pre-functionalized nature provides a robust and versatile platform for the synthesis of potent and selective kinase inhibitors. The successful development of Ribociclib from this core scaffold validates its utility and provides a clear roadmap for its application.

Future efforts in this area will likely focus on leveraging the synthetic accessibility of this scaffold to explore new chemical space and target other kinases implicated in disease. By systematically modifying the 2, 4, and 5 positions, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve desired potency, selectivity, and pharmacokinetic profiles. The experimental workflows detailed in this guide provide a solid foundation for these endeavors, enabling a rigorous and self-validating approach to the discovery of the next generation of pyrimidine-based kinase inhibitors.

References

-

Anscombe, E., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]

-

Foley, D. W., et al. (2013). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 56(3), 977–989. [Link]

-

Cho, Y. S., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 53(21), 7624–7637. [Link]

-

Shao, H., et al. (2021). Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors. European Journal of Medicinal Chemistry, 214, 113244. [Link]

-

Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447–455. [Link]

-

Tadesse, S., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(6), 1593. [Link]

-

Kumarasiri, M., et al. (2017). Discovery of CDK5 Inhibitors through Structure-Guided Approach. ACS Medicinal Chemistry Letters, 8(11), 1163–1168. [Link]

-

Zhang, Y., et al. (2022). Discovery, Optimization, and Evaluation of Selective CDK4/6 Inhibitors for the Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(22), 15102–15122. [Link]

-

Endicott, J. A., et al. (2017). Structure-based discovery and development of cyclin-dependent protein kinase inhibitors. Philosophical Transactions of the Royal Society B: Biological Sciences, 372(1733), 20160366. [Link]

-

Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. [Link]

-

Patel, K., & Patel, N. (2016). Synthesis and Biological Evaluation of Bioactive 5-Bromo-2-Hydroxy-4-Chloro Substituted Ketimines. International Journal of ChemTech Research, 9(5), 634-640. [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1189-1210. [Link]

-

Fry, D. W., et al. (1997). Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. Biochemical Pharmacology, 54(8), 877-887. [Link]

-

Diab, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem, 9(5), 962-972. [Link]

-

Song, M., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

-

Traquandi, G., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16421. [Link]

-

Sino Biological. (n.d.). CDK4-CyclinD1 Datasheet. [Link]

-

ResearchGate. (n.d.). Western blot analysis of pRb, cyclin D1, Cdk4, and Rb. [Link]

-

Li, Y., et al. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules, 28(23), 7856. [Link]

-

Tadesse, S., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(6), 1593. [Link]

-

Spring, L. M., et al. (2020). Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. ASCO Educational Book, 40, e137-e148. [Link]

-

Wang, S., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1035–1051. [Link]

-

Li, Y., et al. (2018). SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(22), 11871-11885. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 733039-20-8 | Benchchem [benchchem.com]

- 4. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 733039-20-8 [chemicalbook.com]

- 7. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development, this document serves as a vital resource for researchers, scientists, and professionals in the field.[1][2] In the absence of extensive published quantitative solubility data for a wide range of organic solvents, this guide focuses on the foundational principles of solubility, theoretical predictions based on molecular structure, and a detailed, field-proven experimental protocol for determining solubility.

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing its bioavailability, efficacy, and manufacturability.[3] Poor solubility can lead to insufficient drug absorption, hindering the therapeutic potential of a promising compound.[3] Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvents is a non-negotiable aspect of preclinical and formulation development.

Physicochemical Properties of this compound

A foundational understanding of the compound's physicochemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClN₃ | PubChem[4] |

| Molecular Weight | 276.56 g/mol | PubChem[4] |

| Appearance | White to off-white crystalline solid | Benchchem[1] |

| Known Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Benchchem, Sun-shine Chem[1][2] |

Theoretical Considerations for Solubility Prediction

In the absence of comprehensive experimental data, a qualitative prediction of solubility can be made by analyzing the molecular structure of this compound. The principle of "like dissolves like" is a useful starting point.[5]

The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The pyrimidine ring with its nitrogen atoms, the amine group, and the halogen substituents (bromine and chlorine) contribute to the molecule's polarity and potential for hydrogen bonding.

-

Non-Polar Moiety: The cyclopentyl group is a non-polar, hydrophobic component.

Based on this structure, it is reasonable to predict that this compound will exhibit favorable solubility in polar aprotic solvents and may have limited solubility in non-polar solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] This protocol provides a step-by-step methodology for its implementation.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Stock Solutions and Standard Curve:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, in which it is known to be soluble).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Analyze the standards by HPLC to generate a standard curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the standard curve.

-

Analyze the diluted sample by HPLC under the same conditions as the standards.

-

-

Data Analysis:

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Safety Precautions

Researchers should consult the Material Safety Data Sheet (MSDS) for this compound before handling. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. All work should be conducted in a well-ventilated fume hood.

Conclusion

While published quantitative solubility data for this compound in a broad range of organic solvents is limited, this guide provides the theoretical framework and a robust experimental protocol for researchers to determine this critical parameter. A thorough understanding and accurate measurement of solubility are indispensable for the successful development of new pharmaceutical products.

References

-

PubChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

YouTube. (2023, February 12). How To Predict Solubility Of Organic Compounds? Chemistry For Everyone. Retrieved from [Link]

-

World Health Organization. (2015). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

Sources

- 1. This compound | 733039-20-8 | Benchchem [benchchem.com]

- 2. This compound | CAS 733039-20-8 | Sun-shinechem [sun-shinechem.com]

- 3. rheolution.com [rheolution.com]

- 4. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

The Strategic Blueprint: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its inherent ability to mimic the purine bases of DNA and RNA allows for critical interactions with a multitude of biological targets, rendering it a cornerstone in the design of novel therapeutics.[1][2] This guide delves into the technical nuances of a particularly strategic derivative: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This compound has emerged as a crucial building block, particularly in the synthesis of targeted cancer therapies.[3] We will explore its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in the development of potent kinase inhibitors, providing researchers and drug development professionals with a comprehensive understanding of its potential applications.

Physicochemical Characteristics and Strategic Importance

This compound (CAS RN: 733039-20-8) is a halogenated pyrimidine derivative with a molecular formula of C₉H₁₁BrClN₃ and a molecular weight of 276.56 g/mol .[4][5] The strategic placement of its substituents—a bromine atom at the C5 position, a chlorine atom at the C2 position, and a cyclopentylamine group at the C4 position—imparts a unique reactivity profile that is highly advantageous for medicinal chemists.[3] The electron-withdrawing nature of the halogens and the pyrimidine ring itself makes the C2 and C5 positions susceptible to a variety of chemical modifications, including nucleophilic substitution and cross-coupling reactions.[4][6] This chemical versatility is paramount to its utility as a foundational scaffold for generating diverse libraries of bioactive molecules.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClN₃ | [4][5] |

| Molecular Weight | 276.56 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in DMSO | [4] |

Synthesis and Derivatization: A Gateway to Novel Chemical Entities

The synthesis of this compound is typically achieved through a selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.[4] This reaction is often carried out in a suitable solvent such as ethyl acetate or dioxane, with a base like N,N-diisopropylethylamine to neutralize the hydrochloric acid byproduct, resulting in a high yield of the desired product.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Cyclopentylamine

-

Dioxane

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in dioxane at room temperature.

-

To this solution, add cyclopentylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine as a solid.[7][8]